

The Discovery and Historical Development of Dioxopromethazine: A Technical Guide

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Compound of Interest

Compound Name: Dioxopromethazine

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Abstract

Dioxopromethazine, a phenothiazine derivative, emerged from the pharmacologically rich landscape of mid-20th century medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific attributes of **Dioxopromethazine**. While detailed quantitative preclinical and clinical data in the public domain are limited, this document synthesizes the available information on its synthesis, physicochemical properties, and mechanism of action to serve as a foundational resource for the scientific community.

Introduction and Historical Context

Dioxopromethazine hydrochloride, chemically known as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine, was first synthesized in the German Democratic Republic in 1967.[1] Its introduction into clinical practice followed in 1970.[1] As a derivative of phenothiazine, **Dioxopromethazine** belongs to a class of compounds that has yielded numerous drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and antiemetic agents. The development of **Dioxopromethazine** represents a specific branch of research focused on modifying the phenothiazine core to optimize its therapeutic profile, likely with the aim of enhancing certain activities while potentially mitigating others.

Physicochemical Properties

Dioxopromethazine hydrochloride is a white to off-white or yellowish crystalline powder with a bitter taste.[1] It is soluble in water and slightly soluble in ethanol.[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₂₁ ClN ₂ O ₂ S	[2]
Molecular Weight	352.88 g/mol	[2]
CAS Number	15374-15-9	[2]
Appearance	White to off-white powder	[3]
Melting Point	127-129 °C	[3]
Boiling Point	502.7 °C at 760 mmHg	[2]
Density	1.224 g/cm ³	[2]
LogP	4.448	[2]
pKa	8.88 ± 0.50 (Predicted)	[3]

Table 1: Physicochemical Properties of **Dioxopromethazine** Hydrochloride

Solubility

The solubility of **Dioxopromethazine** hydrochloride has been determined in various solvents at different temperatures. This information is critical for its formulation and purification processes. The mole fraction solubility of **Dioxopromethazine** hydrochloride in several common solvents is summarized in Table 2. The solubility generally increases with temperature in all tested solvents.[4]

Solvent	Mole Fraction Solubility (x1) at 298.15 K
N-methyl-2-pyrrolidone (NMP)	0.1332
N,N-Dimethylformamide (DMF)	0.0886
Water	0.0195
Acetic Acid	0.0158
Methanol	0.0078
Ethanol	0.0031
Acetone	0.0002

Table 2: Mole Fraction Solubility of **Dioxopromethazine** Hydrochloride in Various Solvents at 298.15 K.[4]

Synthesis of Dioxopromethazine

The primary route for the synthesis of **Dioxopromethazine** is through the oxidation of its parent compound, promethazine.[1]

General Experimental Protocol: Oxidation of Promethazine Hydrochloride

Disclaimer: The following is a generalized protocol based on available literature and should be optimized and validated for laboratory use.

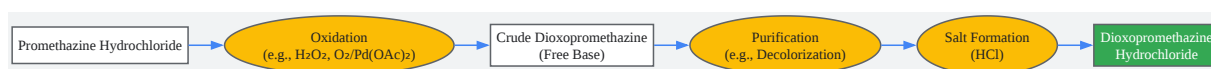
Materials:

- Promethazine hydrochloride
- Oxidizing agent (e.g., hydrogen peroxide, oxygen with a catalyst such as palladium acetate) [3]
- Appropriate solvent (e.g., glacial acetic acid)[5]
- Acid (e.g., sulfuric acid, if required by the specific oxidation method)[5]

- Acetone[1]
- Activated carbon[1]
- Hydrochloric acid in a suitable solvent (for salt formation)

Procedure:

- Dissolve promethazine hydrochloride in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and temperature control.
- Slowly add the oxidizing agent to the solution while maintaining a controlled temperature. The specific temperature and rate of addition will depend on the chosen oxidant. For instance, when using hydrogen peroxide in acetic acid, the reaction may be initiated at room temperature and then gently heated.[5]
- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
- Upon completion, the reaction mixture is cooled, and the crude **Dioxopromethazine** free base may be precipitated or extracted.
- The crude product is then dissolved in a suitable solvent like acetone, and treated with activated carbon for decolorization.[1]
- After filtration, a solution of hydrochloric acid in an appropriate solvent is added to precipitate **Dioxopromethazine** hydrochloride.
- The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final product.



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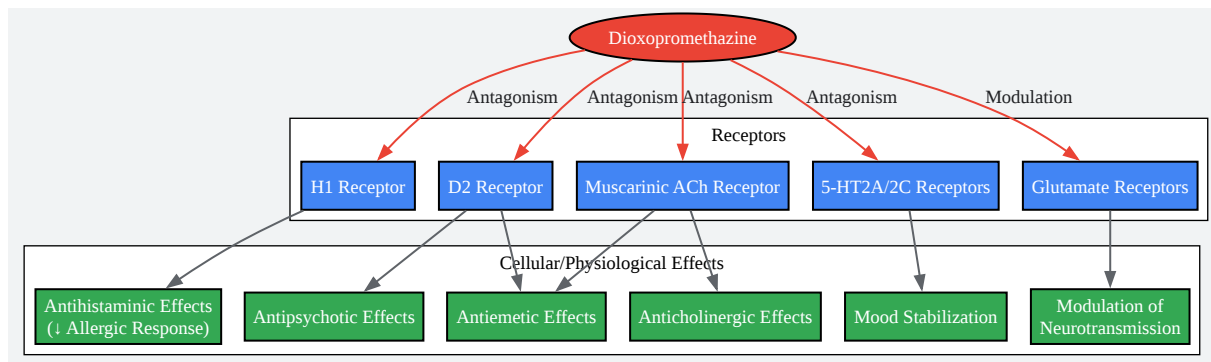
Caption: General workflow for the synthesis of **Dioxopromethazine** Hydrochloride.

Mechanism of Action

Dioxopromethazine is a phenothiazine derivative and, like other members of this class, exhibits a multi-receptor antagonist profile.^[6] Its therapeutic effects are believed to be mediated through its interaction with several neurotransmitter systems.^[6]^[7]

- **Histamine H1 Receptor Antagonism:** This is a primary mechanism contributing to its antihistaminic effects, making it useful in the treatment of allergic conditions such as urticaria and pruritus.^[8]
- **Dopamine D2 Receptor Antagonism:** Blockade of D2 receptors in the central nervous system is a hallmark of many phenothiazines and contributes to antipsychotic and antiemetic effects.^[6]
- **Muscarinic Acetylcholine Receptor Antagonism:** This anticholinergic activity can lead to side effects such as dry mouth and blurred vision but may also contribute to its anti-nausea effects.^[6]
- **Serotonin (5-HT) Receptor Modulation:** **Dioxopromethazine** is suggested to have a high affinity for 5-HT_{2A} and 5-HT_{2C} receptor subtypes, a property associated with atypical antipsychotics that may contribute to a broader efficacy profile.^[7]
- **Glutamate Neurotransmission Modulation:** Preliminary research suggests that **Dioxopromethazine** may also modulate glutamate pathways, which are increasingly recognized for their role in neuropsychiatric disorders.^[7]

Note: Specific quantitative receptor binding affinity data (K_i values) for **Dioxopromethazine** are not readily available in the public domain.



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Caption: Proposed multi-receptor signaling pathways for **Dioxopromethazine**.

Preclinical and Clinical Development

Detailed preclinical and clinical data for **Dioxopromethazine** are not extensively reported in publicly accessible literature. Its clinical use has been noted for conditions such as urticaria and pruritus, consistent with its antihistaminic properties.

Preclinical Studies

Disclaimer: Specific in vivo studies for **Dioxopromethazine** are not widely available. The following describes general models used for assessing antihistaminic activity, for which the parent compound promethazine is well-characterized.

Animal Models for Antihistaminic Activity:

- Histamine-induced bronchoconstriction in guinea pigs: This model assesses the ability of a compound to protect against histamine-induced airway constriction.

- Passive cutaneous anaphylaxis (PCA) in rats or mice: This model evaluates the inhibition of allergic skin reactions.
- Histamine-induced lethality in guinea pigs: This model determines the protective effect of a compound against a lethal dose of histamine.

Clinical Trials

Disclaimer: No comprehensive, publicly available data from large-scale, randomized controlled clinical trials for **Dioxopromethazine** were identified. Its documented use is primarily for allergic conditions.

The primary indications for which **Dioxopromethazine** has been clinically applied are related to its antihistaminic effects, including the management of urticaria and pruritus.[8]

Pharmacokinetics

Specific human pharmacokinetic data for **Dioxopromethazine**, such as C_{max}, T_{max}, and AUC, are not readily available in the public domain. For the parent compound, promethazine, oral administration results in rapid absorption with a time to maximum concentration (T_{max}) of approximately 4.4 hours for an oral syrup formulation.[9] The elimination half-life of promethazine is in the range of 16-19 hours.[9] It is important to note that the oxidation of the sulfur atom in the phenothiazine ring to a sulfone in **Dioxopromethazine** would likely alter its pharmacokinetic profile compared to promethazine, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. A study on the stereoselective pharmacokinetics of **Dioxopromethazine** in rats has been conducted, indicating that the pharmacokinetic behaviors of its enantiomers are different.[8]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) for Quantification

Disclaimer: A specific, validated HPLC method for the quantification of **Dioxopromethazine** in human plasma was not found in the available literature. The following protocol is a general example based on methods for the parent compound, promethazine, and would require optimization and validation for **Dioxopromethazine**.

Objective: To quantify the concentration of **Dioxopromethazine** in biological matrices (e.g., plasma).

Instrumentation:

- HPLC system with a UV or mass spectrometric (MS) detector.
- Reversed-phase C18 or CN column.

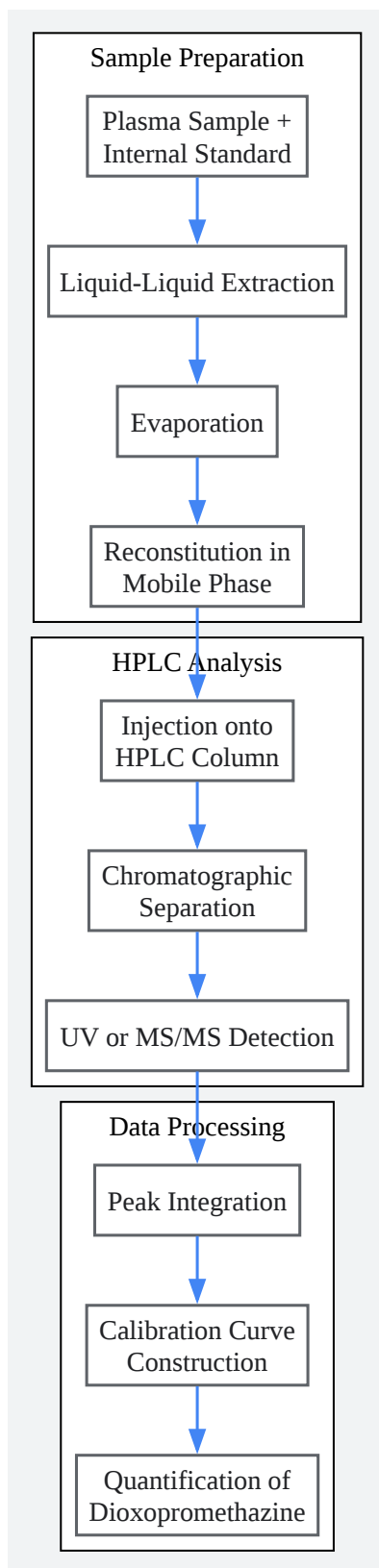
Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Buffer solution (e.g., potassium dihydrogen phosphate)
- Internal standard (e.g., a structurally similar compound not present in the sample)
- Extraction solvent (e.g., n-hexane with isopropanol)

General Procedure:

- Sample Preparation (Liquid-Liquid Extraction):
 - To a known volume of plasma, add the internal standard.
 - Add an extraction solvent (e.g., n-hexane:isopropanol).
 - Vortex to mix and centrifuge to separate the layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:

- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The exact ratio and pH should be optimized for optimal separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of maximum absorbance for **Dioxopromethazine** or MS/MS detection for higher sensitivity and selectivity.
- Calibration and Quantification:
 - Prepare a series of calibration standards of known **Dioxopromethazine** concentrations in the same biological matrix.
 - Analyze the standards and samples using the developed HPLC method.
 - Construct a calibration curve by plotting the peak area ratio of **Dioxopromethazine** to the internal standard against the concentration.
 - Determine the concentration of **Dioxopromethazine** in the unknown samples from the calibration curve.



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